![molecular formula C14H18BrNO3S B3010097 (1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2320415-94-7](/img/structure/B3010097.png)
(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound is a bicyclic structure with a sulfonyl group attached to a bromophenyl group and a methoxy group. The bicyclic structure is an azabicyclo[3.2.1]octane, which means it contains a nitrogen atom and has two fused rings - one of three atoms and one of seven atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic ring, the sulfonyl group attached to the bromophenyl group, and the methoxy group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution. The sulfonyl group could act as a leaving group or undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and bicyclic structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications
a. Total Synthesis: Researchers have employed this core structure as a building block in the total synthesis of various target molecules. By strategically incorporating the 2-azabicyclo[3.2.1]octane motif, they can access complex natural products and bioactive compounds.
b. Tropane Alkaloids: The 2-azabicyclo[3.2.1]octane system is a central core in the family of tropane alkaloids. These alkaloids exhibit diverse biological activities, making them attractive targets for drug discovery. Scientists explore stereoselective methods to construct this basic structure, aiming to develop novel therapeutic agents .
Challenges and Future Directions
While the 2-azabicyclo[3.2.1]octane scaffold offers exciting possibilities, its unique features can pose synthetic challenges. Researchers continue to explore novel synthetic routes, catalytic methods, and functional group transformations to unlock its full potential.
Future Directions
The synthesis and study of complex bicyclic structures like this one are of interest in the field of organic chemistry. They can serve as key intermediates in the synthesis of natural products or pharmaceuticals . Future research could explore more efficient synthesis methods or investigate the compound’s potential biological activity .
properties
IUPAC Name |
8-(4-bromophenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c1-19-13-8-11-4-5-12(9-13)16(11)20(17,18)14-6-2-10(15)3-7-14/h2-3,6-7,11-13H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWQJSKMQAWUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane |
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